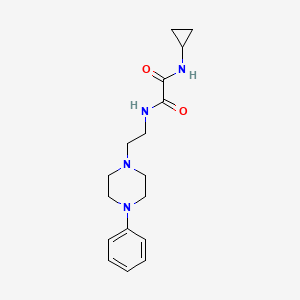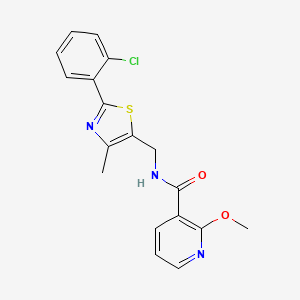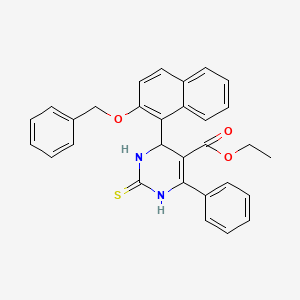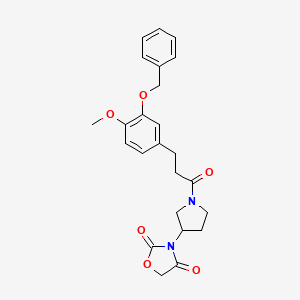
N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide, commonly known as MOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOPA is a piperazine derivative that has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Wirkmechanismus
MOPA exerts its biological activity by interacting with various receptors in the body. It has been shown to act as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. MOPA also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of neuropathic pain. Moreover, MOPA modulates the activity of GABA receptors in the brain, which are responsible for regulating neuronal excitability.
Biochemical and Physiological Effects:
MOPA has been shown to exhibit various biochemical and physiological effects in the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, thereby exhibiting anti-inflammatory properties. MOPA has also been shown to reduce the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. Additionally, MOPA has been found to increase the levels of endogenous opioids, such as beta-endorphin, which mediate the analgesic effects of opioids.
Vorteile Und Einschränkungen Für Laborexperimente
MOPA has several advantages as a research tool. It is a potent and selective agonist of the mu-opioid receptor, which makes it a useful tool for studying the opioid receptor system. Moreover, MOPA has been shown to exhibit minimal toxicity and side effects, which makes it a safe compound for use in laboratory experiments. However, one of the limitations of MOPA is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on MOPA. One area of interest is its potential use as a therapeutic agent for the treatment of chronic pain and inflammation. Additionally, MOPA has been shown to exhibit anticonvulsant properties, which makes it a potential candidate for the treatment of epilepsy. Another area of interest is the development of novel analogs of MOPA with improved solubility and bioavailability. Moreover, further studies are needed to elucidate the exact mechanisms of action of MOPA and its potential interactions with other drugs.
Synthesemethoden
MOPA can be synthesized through a multistep process involving the reaction of 3-methoxyaniline with ethyl chloroacetate to form 3-methoxyphenylacetic acid ethyl ester. The ester is then reacted with hydrazine hydrate to form 3-methoxyphenylhydrazine. The hydrazine is further reacted with 2-oxo-3-piperazineacetic acid to form MOPA.
Wissenschaftliche Forschungsanwendungen
MOPA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. MOPA has also been found to possess analgesic properties by acting on the opioid receptors in the central nervous system. Additionally, MOPA has shown anticonvulsant activity by modulating the activity of GABA receptors in the brain.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-19-10-4-2-3-9(7-10)16-12(17)8-11-13(18)15-6-5-14-11/h2-4,7,11,14H,5-6,8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSISTFKYVAIKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)NCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2571525.png)

![N-(4-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2571528.png)
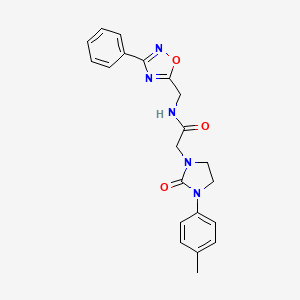
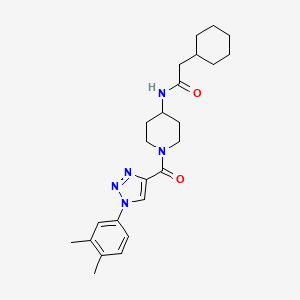
![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B2571532.png)
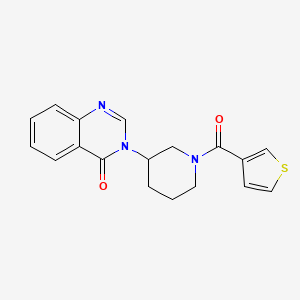
![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2571535.png)
![N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2571537.png)
